2-(Tert-butoxy)-4-ethylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Tert-butoxy)-4-ethylphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a tert-butoxy group and an ethyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tert-butoxy)-4-ethylphenol can be achieved through several methods. One common approach involves the alkylation of 4-ethylphenol with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the tert-butyl group being introduced to the phenol ring through a nucleophilic substitution reaction.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of flow microreactor systems. These systems allow for the efficient and sustainable introduction of the tert-butoxy group into the phenol ring. The flow process is more versatile and environmentally friendly compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
2-(Tert-butoxy)-4-ethylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the phenol group to a hydroxyl group.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like sodium tert-butoxide and potassium tert-butoxide are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, hydroxylated derivatives, and various substituted phenols.
Scientific Research Applications
2-(Tert-butoxy)-4-ethylphenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(Tert-butoxy)-4-ethylphenol involves its interaction with various molecular targets. The tert-butoxy group can act as a protecting group, stabilizing reactive intermediates during chemical reactions. The phenol group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
2-Butoxyethanol: An organic compound with a similar structure but different functional groups.
tert-Butyloxycarbonyl-protected amino acids: Compounds that also contain the tert-butoxy group but are used for different purposes.
Uniqueness
2-(Tert-butoxy)-4-ethylphenol is unique due to the presence of both the tert-butoxy and ethyl groups on the phenol ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C12H18O2 |
---|---|
Molecular Weight |
194.27 g/mol |
IUPAC Name |
4-ethyl-2-[(2-methylpropan-2-yl)oxy]phenol |
InChI |
InChI=1S/C12H18O2/c1-5-9-6-7-10(13)11(8-9)14-12(2,3)4/h6-8,13H,5H2,1-4H3 |
InChI Key |
OCCFYQUUGYPWCW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.